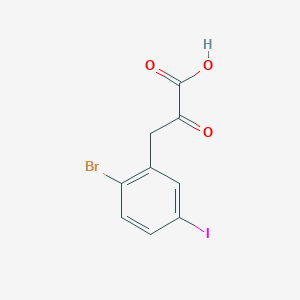

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid

Description

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is a halogenated aromatic α-keto acid characterized by a phenyl ring substituted with bromine (at position 2) and iodine (at position 5), linked to a 2-oxopropanoic acid moiety. The compound’s molecular formula is C₉H₆BrIO₃, with a molecular weight of 361.95 g/mol.

Properties

Molecular Formula |

C9H6BrIO3 |

|---|---|

Molecular Weight |

368.95 g/mol |

IUPAC Name |

3-(2-bromo-5-iodophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6BrIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

ITXUDKLUJIYEQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(=O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Bromo-5-iodobenzyl Alcohol Intermediate

A patent (CN113233957A) describes a robust method for preparing 2-bromo-5-iodobenzyl alcohol, a crucial precursor for the target compound, through a sequence of reactions starting from 2-methyl-4-iodoaniline. The process avoids hazardous lithium aluminum hydride reductions, improving safety and industrial scalability.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| S1 | Iodination of o-benzylamine to form 2-methyl-4-iodoaniline | Phase transfer catalyst, ammonium bicarbonate, iodinating reagent | Formation of 2-methyl-4-iodoaniline |

| S2 | Diazotization and bromination of 2-methyl-4-iodoaniline | Sodium nitrite, sulfuric acid, bromide source | Formation of 2-bromo-4-iodotoluene |

| S3 | Bromination of methyl group | N-Bromosuccinimide (NBS), initiator | Formation of 2-bromo-4-iodobromomethylbenzene |

| S4 | Conversion to benzyl alcohol | Base treatment (alkali) | Formation of 2-bromo-5-iodobenzyl alcohol |

This method features:

- Simple operation with fewer waste products.

- No formation of isomeric byproducts after iodination.

- Avoidance of lithium aluminum hydride reduction, thus minimizing hydrogen gas hazards.

This intermediate can then be oxidized and further functionalized to reach the α-oxo-propanoic acid structure.

Halodecarboxylation and Related Reactions

Decarboxylative halogenation reactions, such as the Hunsdiecker–Borodin reaction and its modifications, are well-established for synthesizing halogenated aromatic compounds from carboxylic acids. These reactions can be adapted for α-keto acids bearing halogen substituents.

Key insights from recent comprehensive reviews on decarboxylative halogenation include:

- Halodecarboxylation proceeds via acyl hypohalite intermediates, often generated from silver or mercury salts of the acid and elemental halogens.

- The reaction mechanism involves radical intermediates leading to the formation of alkyl or aryl halides with release of CO2.

- Bromodecarboxylation and iododecarboxylation can be tuned by choice of halogen source, solvent, and temperature.

- The presence of multiple halogens on the aromatic ring is tolerated, enabling synthesis of polyhalogenated compounds.

- Solvent choice impacts reaction efficiency; acetonitrile and dibromomethane are commonly preferred.

- The reaction avoids rearrangements and is generally regioselective.

For this compound, such halodecarboxylation methods could be employed to install the α-keto acid moiety on the halogenated aromatic ring, starting from suitable α-hydroxy or α-amino acid precursors.

Comparative Data Table of Preparation Steps

| Step | Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methyl-4-iodoaniline | Iodination with phase transfer catalyst, ammonium bicarbonate | Not specified | High regioselectivity, no isomers |

| 2 | 2-Bromo-4-iodotoluene | Diazotization, bromination | Not specified | Efficient conversion |

| 3 | 2-Bromo-4-iodobromomethylbenzene | N-Bromosuccinimide, initiator | Not specified | Controlled bromination of methyl group |

| 4 | 2-Bromo-5-iodobenzyl alcohol | Base treatment | Not specified | Avoids LiAlH4 reduction hazards |

| 5 | This compound | Oxidation/carboxylation (general methods) | Variable | Requires optimization |

Mechanistic Considerations

- The iodination and bromination steps proceed through electrophilic aromatic substitution and radical bromination mechanisms, respectively.

- Diazotization enables the introduction of bromine ortho to iodine substituent via diazonium salt intermediates.

- The halodecarboxylation step likely follows a radical pathway involving acyl hypohalite intermediates, with CO2 extrusion and halide radical recombination.

- Avoidance of lithium aluminum hydride reduction reduces risks associated with hydrogen gas evolution and improves safety.

Summary and Recommendations

The preparation of this compound is best approached via a stepwise synthesis beginning with regioselective halogenation of aromatic precursors, followed by controlled functional group transformations to install the α-keto acid moiety. The patented method for 2-bromo-5-iodobenzyl alcohol provides an industrially viable route with minimal hazardous byproducts and high regioselectivity. Subsequent oxidation and halodecarboxylation reactions, informed by the extensive literature on decarboxylative halogenation, can be adapted to complete the synthesis.

Further optimization of oxidation and carboxylation conditions specific to this compound is recommended to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The keto group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Sodium Borohydride (NaBH4): Used for the reduction of aldehydes to alcohols.

Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the bromine or iodine atoms.

Scientific Research Applications

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Potentially used in the development of biologically active compounds.

Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The keto and carboxylic acid groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and biological roles:

Key Observations:

- Iodine’s larger atomic radius may enhance steric hindrance and lipophilicity, affecting membrane permeability in biological systems.

- Functional Groups : Hydroxyl (-OH) and methoxy (-OCH₃) groups in analogs (e.g., ) increase hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic halogens in the target compound.

- Aromatic vs. Non-Aromatic Moieties: Cyclohexene-containing analogs (e.g., ) lack aromatic conjugation, reducing resonance stabilization but increasing flexibility for enzyme binding.

Biological Activity

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine and iodine atoms, which influence its chemical reactivity and biological interactions. The molecular formula is , and it has been noted for its potential in various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance the compound's lipophilicity, which may facilitate better membrane penetration and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can reduce the viability of cancer cell lines, including lung adenocarcinoma (A549) cells. The compound's structure-dependence suggests that modifications can enhance its potency against cancer cells.

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| This compound | 15 | Moderate |

| Cisplatin | 10 | High |

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential as an antimicrobial agent.

Case Studies

- Study on Anticancer Efficacy : A study comparing the efficacy of several derivatives of oxopropanoic acids revealed that this compound showed superior cytotoxicity against A549 cells compared to other derivatives, suggesting its potential as a lead compound in anticancer drug development .

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties of various halogenated phenyl compounds, finding that this compound inhibited growth in resistant S. aureus strains, supporting its use in treating infections caused by resistant bacteria .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid with high yield?

Synthesis typically involves halogenation and Friedel-Crafts acylation. A plausible route starts with iodination of a bromophenyl precursor, followed by ketone introduction via acylation. Key considerations include:

- Halogenation : Use iodine monochloride (ICl) or directed ortho-metalation for regioselective iodination at the 5-position of the bromophenyl ring .

- Acylation : Employ Friedel-Crafts conditions (e.g., AlCl₃ catalyst, acetyl chloride) to introduce the 2-oxopropanoic acid moiety. Solvents like dichloromethane or THF are preferred to stabilize intermediates .

- Reaction Monitoring : Use TLC or HPLC to track progress and optimize reaction times (typically 12–24 hours at 0–25°C) to minimize side reactions like dehalogenation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify halogen positions and confirm the ketone/carboxylic acid groups. Aromatic protons near bromine and iodine show distinct splitting patterns .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (carboxylic acid O-H) confirm functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis (expected MW: ~385 g/mol) verifies molecular composition and isotopic patterns from Br/I .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution or coupling reactions?

The electron-withdrawing halogens (Br, I) activate the phenyl ring for:

- Suzuki-Miyaura Coupling : React with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80°C to introduce aryl groups .

- Nucleophilic Aromatic Substitution : Replace iodine with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, useful for derivatization .

Advanced Research Questions

Q. How can computational methods predict the biological targets or metabolic pathways of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to COX-2 (a target for anti-inflammatory analogs) based on structural similarity to 2-bromo-5-iodophenylacetic acid .

- DFT Calculations : Analyze electron density maps to predict sites of electrophilic attack or stability of intermediates in synthetic pathways .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for in vitro testing .

Q. What strategies resolve enantiomers of derivatives, such as reduced alcohol analogs?

- Chiral Catalysis : Use asymmetric reduction (e.g., Corey-Bakshi-Shibata catalyst) on the 2-oxo group to yield (R)- or (S)-alcohols with >90% enantiomeric excess .

- Chiral Chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers and confirm purity .

Q. How do halogen positions (Br at 2-, I at 5-) influence electronic properties and reactivity?

- Hammett Parameters : The electron-withdrawing Br (σₚ ≈ 0.86) and I (σₚ ≈ 0.18) create a polarized aryl ring, directing electrophiles to the para position relative to bromine .

- Single-Crystal XRD : Resolve steric effects; iodine’s larger van der Waals radius may hinder rotation, stabilizing specific conformations in crystal lattices .

Q. What experimental designs address contradictions in reported biological activity data?

- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify true IC₅₀ values for enzyme inhibition, minimizing false positives from assay artifacts .

- Control Experiments : Use halogen-deficient analogs (e.g., unsubstituted phenyl derivatives) to isolate the role of Br/I in observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.